molecular formula C7H5ClN2O2 B3109588 Benzenediazonium, 4-carboxy-, chloride CAS No. 17405-00-4

Benzenediazonium, 4-carboxy-, chloride

Cat. No.: B3109588
CAS No.: 17405-00-4
M. Wt: 184.58 g/mol
InChI Key: HIPMLYBBTSMLQM-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-carboxy-, chloride (hypothetical structure based on analogous compounds) is a diazonium salt characterized by a benzene ring substituted with a diazonium group (–N₂⁺) and a carboxylic acid (–COOH) group at the para position. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in azo coupling reactions for dye production and functional group transformations . The presence of the electron-withdrawing carboxy group (–COOH) likely influences the compound’s stability, solubility, and reactivity compared to other substituted benzenediazonium chlorides.

Properties

IUPAC Name

4-carboxybenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMLYBBTSMLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448376
Record name Benzenediazonium, 4-carboxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17405-00-4
Record name Benzenediazonium, 4-carboxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-carboxy-, chloride is typically synthesized from aniline derivatives. The preparation involves the reaction of 4-aminobenzoic acid with nitrous acid under cold conditions (0-5°C). The nitrous acid is usually generated in situ by mixing sodium nitrite (NaNO2) with hydrochloric acid (HCl) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzenediazonium, 4-carboxy-, chloride undergoes various substitution reactions where the diazonium group is replaced by other functional groups.

    Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

Common Reagents and Conditions:

    Copper(I) chloride (CuCl): Used for chlorination.

    Copper(I) bromide (CuBr): Used for bromination.

    Potassium iodide (KI): Used for iodination.

    Phenols and aromatic amines: Used in azo coupling reactions.

Major Products:

    Chlorobenzene, bromobenzene, and iodobenzene: Products of substitution reactions.

    Azo dyes: Products of coupling reactions.

Scientific Research Applications

Benzenediazonium, 4-carboxy-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.

    Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-carboxy-, chloride primarily involves its ability to form reactive intermediates that can participate in various chemical reactions. The diazonium group (N2+) is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the benzene ring significantly impacts the stability and reactivity of diazonium salts. A comparative analysis of key derivatives is provided below:

Table 1: Substituent Effects on Benzenediazonium Chloride Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Substituent Electronic Nature Key Applications
Benzenediazonium chloride None C₆H₅ClN₂ 140.57 Azo dye synthesis
4-Methoxybenzenediazonium chloride 4-OCH₃ C₇H₇ClN₂O 170.60 Electron-donating (+M effect) Electrophilic substitutions
4-Nitrobenzenediazonium chloride 4-NO₂ C₆H₄ClN₃O₂ 185.57 Electron-withdrawing (–M, –I) Dye intermediates (e.g., C.I. 11005)
4-Carboxybenzenediazonium chloride 4-COOH C₇H₅ClN₂O₂ 196.58* Electron-withdrawing (–I) Hypothetical: Acidic coupling, biomedical probes

*Calculated based on analogous structures.

Key Findings :

  • Stability: Electron-donating groups (e.g., –OCH₃) stabilize diazonium ions by resonance, whereas electron-withdrawing groups (e.g., –NO₂, –COOH) reduce stability due to decreased electron density on the diazonium group .
  • Reactivity : The carboxy group’s acidity may enable unique coupling reactions under basic conditions, contrasting with the nitro group’s preference for electrophilic substitutions in acidic media .
4-Methoxybenzenediazonium Chloride
  • Synthesis: Prepared by diazotization of 4-methoxyaniline with NaNO₂/HCl at 0–5°C .
  • Applications : Used in regioselective azo coupling to synthesize dyes and photoresponsive materials .
4-Nitrobenzenediazonium Chloride
  • Synthesis : Diazotization of 4-nitroaniline under similar conditions .
  • Applications : Key intermediate for dyes like Disperse Orange 3 (C.I. 11005) .
Hypothetical 4-Carboxybenzenediazonium Chloride
  • Synthesis: Likely derived from 4-aminobenzoic acid via diazotization. However, the –COOH group’s acidity may necessitate buffered conditions to prevent premature decomposition.
  • Reactivity: Potential for coupling with electron-rich aromatics (e.g., resorcinol) to form carboxylated azo dyes, useful in pH-sensitive probes .

Thermal and Chemical Stability

  • Benzenediazonium chloride: Decomposes rapidly above 5°C to phenol .
  • 4-Methoxy derivative : Enhanced stability (up to 10°C) due to resonance stabilization .
  • 4-Nitro and 4-carboxy derivatives : Lower thermal stability due to electron withdrawal, requiring immediate use post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenediazonium, 4-carboxy-, chloride
Reactant of Route 2
Benzenediazonium, 4-carboxy-, chloride

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